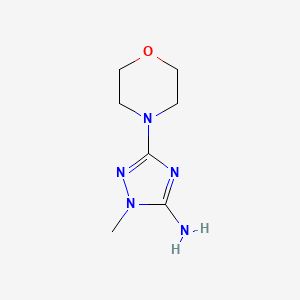

2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

2-methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-11-6(8)9-7(10-11)12-2-4-13-5-3-12/h2-5H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFNLUYTAYOZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine typically involves the reaction of 2-methyl-1,2,4-triazole with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with morpholine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the morpholine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazole N-oxide, while reduction could produce a triazole amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for developing new therapeutic agents:

- Antimicrobial Activity: Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . For example, studies have shown that similar triazole derivatives can inhibit bacterial growth effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Test Compound | Staphylococcus aureus | 16.5 |

| Test Compound | Pseudomonas aeruginosa | 6.3 |

| Control (Streptomycin) | Staphylococcus aureus | 16.2 |

Biological Studies

In biological research, this compound can be utilized to explore cellular processes and mechanisms:

- Enzyme Inhibition: The triazole ring may bind to metal ions or enzymes, modulating their activity and potentially leading to antibacterial effects by disrupting essential molecular processes in pathogens .

Materials Science

In materials science, 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine is employed in the design of novel materials with specific properties such as conductivity or fluorescence. Its unique structural features allow for versatile applications in developing advanced materials.

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- Antibacterial Activity: A study demonstrated that specific triazole derivatives exhibited bactericidal activity against Staphylococcus aureus, showing significant inhibition compared to controls .

- In Silico Studies: Computational docking studies revealed that certain morpholine-substituted triazoles possess high binding affinities for key enzymes involved in bacterial metabolism .

- Antioxidant Activity: Research highlighted the antioxidant properties of related triazole compounds, contributing to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

- Morpholine substitution (as in the target compound) improves aqueous solubility compared to halogenated analogs (e.g., 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine) .

- Halogenated derivatives (e.g., bromophenyl or dichlorophenyl) exhibit higher lipophilicity, correlating with enhanced membrane permeability and anticancer activity .

- Tautomerism in triazole derivatives (e.g., 5-Phenyl-1H-1,2,4-triazol-3-amine) affects electronic distribution and binding modes .

Anticancer Activity

- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () show IC₅₀ values of 1.2–8.7 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines. Molecular docking reveals interactions with EGFR and tubulin .

- 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine () induces apoptosis via caspase-3 activation, with a relative apoptotic rate of 68% at 10 µM .

Neurological Targets

- 4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine () acts as a P2X7 receptor antagonist (IC₅₀ = 0.12 µM), highlighting triazol-3-amine’s utility in neuroinflammation and pain management .

Biological Activity

2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and other fields.

Synthesis

The synthesis of 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine generally involves the reaction of 2-methyl-1,2,4-triazole with morpholine. Common methods include:

- Deprotonation : Using bases like sodium hydride or potassium carbonate.

- Nucleophilic Substitution : Morpholine acts as a nucleophile to substitute at the triazole ring.

This synthesis can be scaled up using continuous flow reactors for industrial applications, enhancing yield and purity through advanced purification techniques like chromatography.

Biological Activity

The biological activity of 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine encompasses several therapeutic areas:

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit significant antibacterial activity. For instance, in vitro studies have shown that similar triazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with varying degrees of potency .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Test Compound | Staphylococcus aureus | 16.5 |

| Test Compound | Pseudomonas aeruginosa | 6.3 |

| Control (Streptomycin) | Staphylococcus aureus | 16.2 |

The mechanism by which 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine exerts its biological effects is believed to involve:

- Enzyme Inhibition : The triazole ring can bind to metal ions or enzymes, modulating their activity.

- Bioactive Ligand Interaction : It may act as a ligand for various biological targets, potentially leading to antibacterial and antiviral effects by disrupting essential molecular processes in pathogens .

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- Antibacterial Activity : A study demonstrated that specific triazole derivatives exhibited bactericidal activity against Staphylococcus aureus, with concentrations showing significant inhibition compared to controls .

- In Silico Studies : Computational docking studies have revealed that certain morpholine-substituted triazoles possess high binding affinities for key enzymes involved in bacterial metabolism, suggesting potential as novel antimicrobial agents.

- Antioxidant Activity : Research has highlighted the antioxidant properties of related triazole compounds, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, including cyclization of precursor hydrazides or thiosemicarbazides under controlled conditions. Key parameters include:

- Temperature : Optimal ranges (e.g., 80–120°C) to prevent side reactions like decomposition of the morpholine group .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Yield optimization requires monitoring via thin-layer chromatography (TLC) and iterative adjustment of parameters. For example, microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : Key signals include:

- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 209 for C₇H₁₂N₆O) .

- XRD : Planarity of the triazole ring and dihedral angles between substituents (e.g., morpholine vs. methyl groups) .

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Store at +4°C in airtight containers to prevent hygroscopic degradation .

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

- PPE : Use nitrile gloves and fume hoods due to potential irritancy of triazole derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies often arise from dynamic disorder or solvent effects in crystal packing. Mitigation strategies include:

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Structural modifications :

- Morpholine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Triazole core : Substitute the 3-amine group with thiol (-SH) for improved target binding .

- Pharmacokinetic profiling : Assess logP (target: 1.5–2.5) and solubility (>50 µM in PBS) using shake-flask methods .

Q. How do researchers address contradictory biological activity data across assays?

- Assay validation : Cross-test in orthogonal platforms (e.g., enzymatic vs. cell-based assays) .

- Target engagement studies : Use SPR or ITC to measure binding affinity (Kd) directly .

- Data normalization : Control for batch effects (e.g., cell passage number, serum lot) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.